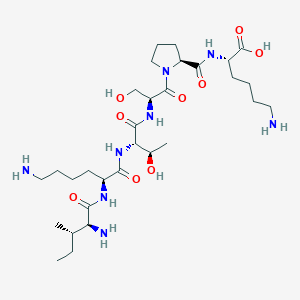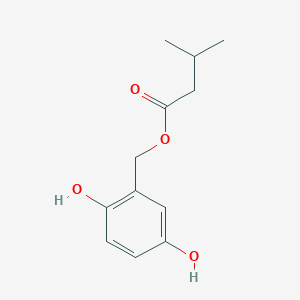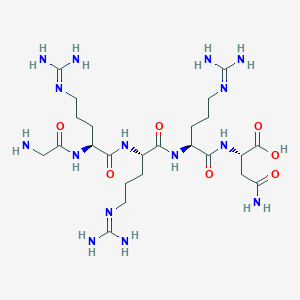
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine is a complex peptide compound It is characterized by the presence of multiple ornithyl groups, each substituted with diaminomethylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine involves multiple steps. Typically, the synthesis starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. After the formation of the peptide backbone, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for large-scale production as it simplifies purification and increases yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine is used as a model compound for studying peptide synthesis and modification techniques.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity due to its complex structure and multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of novel biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The peptide backbone allows for specific binding to enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(2S,6R,10S,14R,18S)-22-amino-18-carboxy-6,10,14-trimethyl-4,8,12,16-tetraoxo-5,13-dioxa-9,17-diazadocosan-2-yl]-L-alaninamide
- Glycyl-N~5~-(diaminomethylene)ornithinamide
Uniqueness
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine is unique due to its multiple diaminomethylidene-substituted ornithyl groups, which provide a high degree of functionality and versatility in chemical reactions and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
647375-89-1 |
|---|---|
Formule moléculaire |
C24H47N15O7 |
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H47N15O7/c25-11-17(41)36-12(4-1-7-33-22(27)28)18(42)37-13(5-2-8-34-23(29)30)19(43)38-14(6-3-9-35-24(31)32)20(44)39-15(21(45)46)10-16(26)40/h12-15H,1-11,25H2,(H2,26,40)(H,36,41)(H,37,42)(H,38,43)(H,39,44)(H,45,46)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
SQRWYDAKLWIKIE-AJNGGQMLSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)
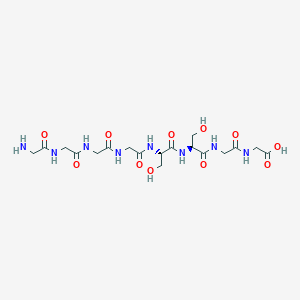

![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
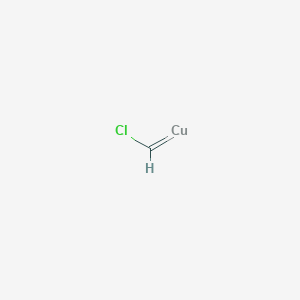

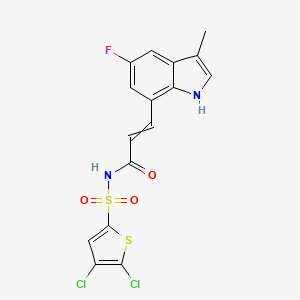
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)

